2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
CAS No.: 389621-77-6
Cat. No.: VC21095008
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 389621-77-6 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | 2-(oxan-4-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h7H,1-6,8H2;1H |
| Standard InChI Key | PWGRVAAEDDBHCT-UHFFFAOYSA-N |
| SMILES | C1COCCC1CCN.Cl |
| Canonical SMILES | C1COCCC1CC[NH3+].[Cl-] |
Introduction
Chemical Identity and Basic Properties
2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS 389621-77-6) is characterized by its molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . The compound is also known by several alternative names including 4-(2-Aminoethyl)tetrahydropyran hydrochloride and 2-(oxan-4-yl)ethanamine hydrochloride . Its European Community (EC) Number is 809-427-4, which helps in its regulatory identification .
The compound consists of a six-membered heterocyclic ring (tetrahydropyran) containing one oxygen atom, with an ethylamine chain attached at the 4-position. This specific arrangement contributes to its chemical behavior and potential applications in pharmaceutical development.
Structural Characteristics
Molecular Structure
The molecular structure of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride features:
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A tetrahydropyran (oxane) ring with the oxygen at position 1
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An ethylamine side chain attached at the 4-position of the ring
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A hydrochloride salt formed with the primary amine group
The parent compound prior to salt formation is 2-(Oxan-4-yl)ethan-1-amine (CID 2773198) , which undergoes protonation with hydrochloric acid to form the hydrochloride salt. This salt formation enhances water solubility and stability compared to the free base.
IUPAC Nomenclature and Identifiers
The IUPAC name for this compound is 2-(oxan-4-yl)ethan-1-amine hydrochloride . Additional identifiers include:
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InChIKey: PWGRVAAEDDBHCT-UHFFFAOYSA-N
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SMILES notation: C1COCCC1CC(N).[Cl-]
Physical Properties
Based on structural analysis and comparison with similar compounds, 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is expected to exhibit the following physical characteristics:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water; moderately soluble in polar organic solvents (e.g., alcohols) |
| Melting Point | Estimated 130-150°C (based on similar hydrochloride amine salts) |
| Hygroscopicity | Moderately hygroscopic |
The hydrochloride salt form significantly increases the water solubility compared to the free base, making it more suitable for aqueous applications and biological testing.
Synthesis Methods
While the search results don't provide a specific synthesis route for 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, potential synthetic pathways can be inferred from general organic chemistry principles and the methods used for similar compounds.
Alternative Approach via Nitrile Intermediate
Another potential synthetic route may involve:
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Formation of a 4-cyanotetrahydropyran intermediate
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Reduction of the nitrile to form the corresponding amine
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Subsequent conversion to the hydrochloride salt
This approach would be similar to the synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran from 4-Cyanotetrahydro-4H-pyran as noted in the search results .
Chemical Reactivity
The chemical reactivity of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is primarily governed by its functional groups: the tetrahydropyran ring and the primary amine.
Reactivity of the Amine Group
The primary amine functionality can participate in various reactions:
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Nucleophilic substitution reactions
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Acylation to form amides
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Reductive amination with aldehydes or ketones
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Schiff base formation
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Salt formation with acids
Tetrahydropyran Ring Reactivity
The tetrahydropyran ring:
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Is relatively stable under typical reaction conditions
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Contains an ether linkage that can coordinate with Lewis acids
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Provides a rigid scaffold that influences the spatial orientation of the ethylamine side chain
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May undergo ring-opening under strong acidic conditions
Applications and Research Significance
Pharmaceutical Research
2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride has potential applications in pharmaceutical research, particularly as a building block for the synthesis of bioactive compounds. The tetrahydropyran ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds.
The compound's balanced lipophilicity and hydrophilicity, conferred by the tetrahydropyran ring and the aminoethyl side chain respectively, make it potentially useful in drug design efforts requiring specific physicochemical properties.
Synthetic Applications
As a functionalized tetrahydropyran derivative, this compound serves as a valuable intermediate in organic synthesis. The primary amine provides a reactive handle for further transformations, including:
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Incorporation into peptide structures
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Formation of amide bonds
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Construction of more complex heterocyclic systems
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Introduction of additional functionality through the amine group
Comparative Analysis with Structurally Related Compounds
Several compounds structurally related to 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride are present in the chemical literature. Comparing these compounds provides insights into structure-activity relationships and potential applications.
Structural Analogues Comparison
Table 1: Comparative Analysis of 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride and Related Compounds
Structure-Activity Relationship Analysis
The substitution patterns observed in these related compounds illustrate important structure-activity relationships:
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Chain Length: Compounds with direct attachment of the amine to the ring (as in 2-Methyl-tetrahydro-2H-pyran-4-amine HCl) versus those with ethylamine spacers (as in our target compound) display different conformational flexibility and hydrogen bonding capabilities.
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Functional Group Variation: The transition from alcohol (as in (Tetrahydro-2H-pyran-4-yl)methanol) to amine functionality significantly alters the compound's basicity and hydrogen bonding profile.
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N-Substitution: N-methylation (as in N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine HCl) changes the hydrogen bonding donor capabilities and can affect membrane permeability.
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Fluorination: The introduction of trifluoromethyl groups (as in 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine HCl) substantially alters lipophilicity and metabolic stability.
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